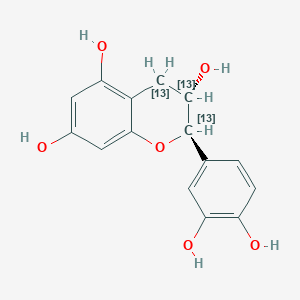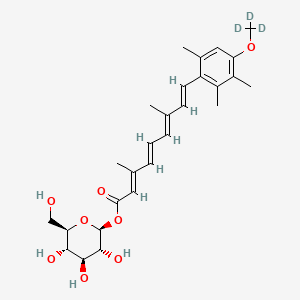
L-Anserine-d4 (N-beta-alanyl-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Anserine-d4 (N-beta-alanyl-d4) is a stable isotope-labeled compound, specifically a dipeptide consisting of beta-alanine and histidine. It is often used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms, making it useful for tracing and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Anserine-d4 (N-beta-alanyl-d4) is typically synthesized through organic synthesis methods. The process involves the incorporation of deuterium atoms into the beta-alanine and histidine molecules. The synthesis requires precise control of reaction conditions to ensure the correct placement of deuterium atoms. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of L-Anserine-d4 (N-beta-alanyl-d4) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps to isolate the desired compound and remove any impurities. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Anserine-d4 (N-beta-alanyl-d4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Anserine-d4 (N-beta-alanyl-d4), while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
L-Anserine-d4 (N-beta-alanyl-d4) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for tracing and quantifying compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of beta-alanine and histidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of L-Anserine-d4 (N-beta-alanyl-d4) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracing and analysis of its metabolic pathways. The compound can interact with enzymes and receptors involved in the metabolism of beta-alanine and histidine, providing insights into their biological functions and effects.
Comparaison Avec Des Composés Similaires
L-Anserine-d4 (N-beta-alanyl-d4) can be compared with other similar compounds, such as:
L-Anserine: The non-deuterated form of the compound, used in similar research applications but without the tracing capabilities provided by deuterium.
Carnosine: Another dipeptide consisting of beta-alanine and histidine, used in various biological and medical studies.
Beta-Alanine: A single amino acid that is a component of L-Anserine-d4 (N-beta-alanyl-d4) and carnosine, studied for its role in muscle function and metabolism.
L-Anserine-d4 (N-beta-alanyl-d4) stands out due to its stable isotope labeling, which provides unique advantages in tracing and analytical studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H16N4O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2 |
Clé InChI |
MYYIAHXIVFADCU-XDTSEJTKSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N |
SMILES canonique |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


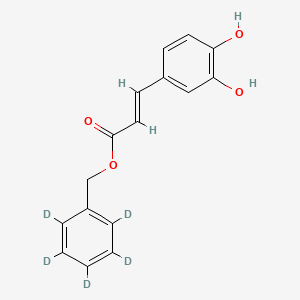
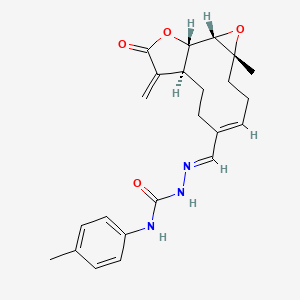
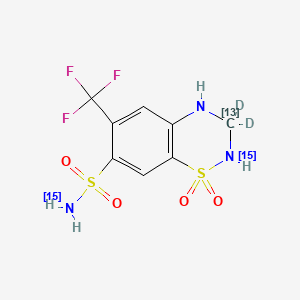
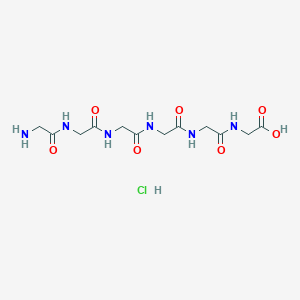
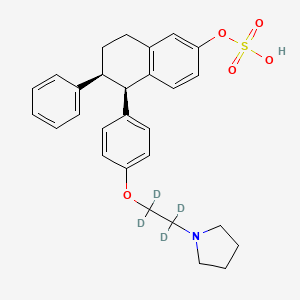
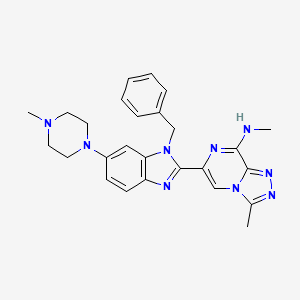
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
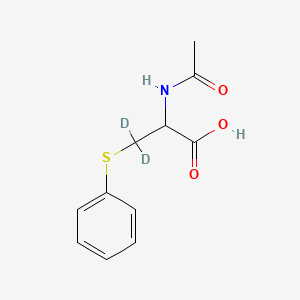
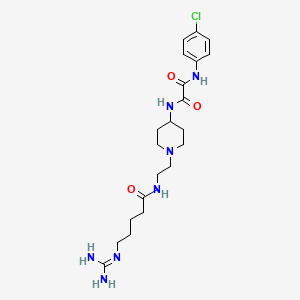
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
